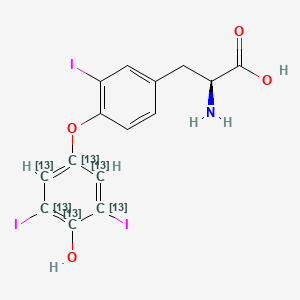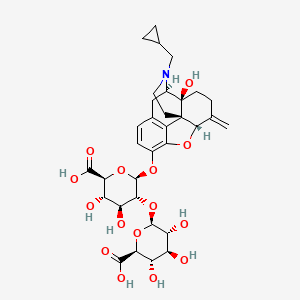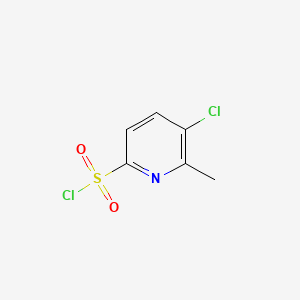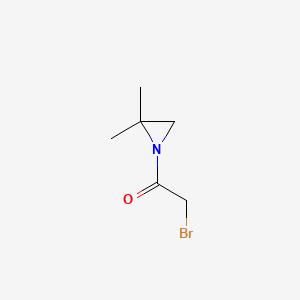
3,3',5'-Triiodo-L-thyronine-13C6
Vue d'ensemble
Description
“(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid” is also known as 3,5,3’-Triiodothyronine . It is a thyroid hormone T3 which is normally produced by the thyroid gland . The molecular formula is C15H12I3NO4 and the molecular weight is 650.973 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:c1cc(c(cc1Oc2c(cc(cc2I)CC@@HO)N)I)I)O .
Applications De Recherche Scientifique
Enantioselective Synthesis
- Application : Enantioselective synthesis of neuroexcitant analogues, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), a neuroexcitant similar to 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA), has been explored. This involves the use of enantiomerically pure glycine derivatives (Pajouhesh et al., 2000).
Synthesis and Evaluation of Bioactive Compounds
- Application : Novel compounds including analogues of (2S)-2-amino-3-(4-hydroxyphenyl) propanoic acid have been synthesized and evaluated for their in vitro antioxidant, anti-inflammatory, and antiulcer activities, showing significant biological effects (Subudhi & Sahoo, 2011).
Computational Peptidology for Antifungal Tripeptides
- Application : Computational peptidology, assisted by conceptual density functional theory, has been used to study the chemical reactivity of peptides including analogues of (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid for the development of new antifungal tripeptides (Flores-Holguín et al., 2019).
Functional Modification of Hydrogels
- Application : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified with various amino compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, leading to enhanced thermal stability and biological activity. These modified polymers have potential medical applications (Aly & El-Mohdy, 2015).
Asymmetric Synthesis of Fluorinated l-tyrosine and meta-l-tyrosines
- Application : Asymmetric synthesis of fluorinated derivatives of (2S)-2-amino-3-(4-hydroxyphenyl) propanoic acid has been described, demonstrating the potential for creating fluorinated amino acids with specific stereochemistry (Monclus et al., 1995).
Synthesis and DNA Binding Studies in Platinum Complexes
- Application : Platinum complexes with an alanine-based amino acid, structurally similar to (2S)-2-amino-3-(4-hydroxyphenyl) propanoic acid, have been synthesized and studied for their potential as anticancer agents due to their ability to bind to DNA sequences (Riccardi et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i5+1,6+1,8+1,10+1,11+1,14+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCBWYNLGPIQRK-PBXSGCJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569876.png)




![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B569886.png)



